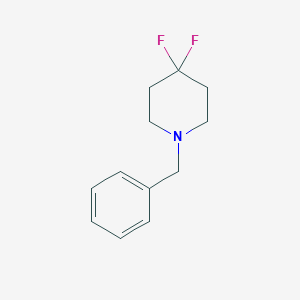

1-Benzyl-4,4-difluoropiperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-12(14)6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHRARQBWMKEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382314 | |

| Record name | 1-benzyl-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155137-18-1 | |

| Record name | 1-benzyl-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 155137-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 4,4 Difluoropiperidine and Analogous Difluoropiperidine Scaffolds

Strategies for the Stereoselective Introduction of Geminal Difluorine at the Piperidine (B6355638) 4-Position

The construction of the 4,4-difluoropiperidine (B1302736) core presents unique synthetic challenges. The primary approaches can be broadly categorized into direct fluorination of a pre-formed piperidine ring and stepwise methods that build the ring system with the difluoro moiety already incorporated.

Direct Fluorination Approaches Utilizing Specialized Reagents

A common and direct method for the synthesis of 1-benzyl-4,4-difluoropiperidine involves the deoxofluorination of the corresponding ketone, 1-benzyl-4-piperidone. This transformation is typically achieved using specialized fluorinating agents.

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the conversion of carbonyl compounds to their corresponding geminal difluorides. nih.govsemanticscholar.org The reaction of 1-benzyl-4-piperidone with DAST proceeds via a nucleophilic substitution mechanism, where the oxygen atom of the ketone is replaced by two fluorine atoms. nih.gov While effective, DAST is known to be thermally unstable and can react violently with water, necessitating careful handling in a controlled environment. semanticscholar.orgtcichemicals.com The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to mitigate potential side reactions. semanticscholar.orgtcichemicals.com

To address the safety concerns associated with DAST, more stable alternatives have been developed. Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor®, offers a safer and often more efficient alternative for the deoxofluorination of ketones. orgsyn.orgsigmaaldrich.com It is less prone to thermal decomposition and reacts less violently with water compared to DAST. orgsyn.orgsigmaaldrich.com The use of Deoxo-Fluor® can lead to improved yields and easier purification of the desired this compound. orgsyn.org For instance, the fluorination of 4,4'-difluorobenzophenone (B49673) with Deoxo-Fluor® showed improved conversion with increased reaction time. orgsyn.org

Another class of fluorinating agents includes electrophilic sources of fluorine, such as Selectfluor®. However, the application of Selectfluor® for the direct gem-difluorination of simple ketones is less common and can lead to different reaction pathways. nih.gov More recently, other stable fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) have been developed, showing high thermal stability and resistance to aqueous hydrolysis, making them promising reagents for such transformations. nih.gov

| Fluorinating Agent | Key Characteristics |

| DAST | Effective but thermally unstable and moisture-sensitive. nih.govsemanticscholar.orgtcichemicals.com |

| Deoxo-Fluor® | Thermally more stable and safer alternative to DAST. orgsyn.orgsigmaaldrich.comorganic-chemistry.org |

| Selectfluor® | An electrophilic fluorinating agent, its direct use for gem-difluorination of simple ketones is less straightforward. nih.gov |

| Fluolead | A highly stable crystalline solid with resistance to water. nih.gov |

For applications in positron emission tomography (PET), the introduction of the radioactive isotope fluorine-18 (B77423) ([¹⁸F]) is required. One advanced method for this is oxidative fluorodecarboxylation. This technique involves the synthesis of a suitable carboxylic acid precursor, which is then subjected to a reaction with [¹⁸F]fluoride. The process leads to the replacement of the carboxyl group with a fluorine-18 atom. While a highly specialized technique, it offers a direct route to radiolabeled compounds like [¹⁸F]-1-benzyl-4,4-difluoropiperidine, which are valuable tools in biomedical imaging.

Stepwise Functionalization and Ring-Forming Pathways

An alternative to direct fluorination is the construction of the piperidine ring from precursors that already contain the difluoro moiety.

The synthesis of the core 4,4-difluoropiperidine scaffold can be achieved through various multi-step sequences. One common strategy involves the preparation of N-Boc-4,4-difluoropiperidine, where the Boc (tert-butyloxycarbonyl) group serves as a protecting group for the nitrogen atom. A patented method describes the fluorination of N-Boc-4-piperidone using morpholinosulfur trifluoride to yield the difluorinated compound. google.com The Boc group can then be removed under acidic conditions, and the resulting 4,4-difluoropiperidine hydrochloride can be isolated. google.comsigmaaldrich.com This intermediate is then available for N-alkylation with benzyl (B1604629) bromide or a similar benzylating agent to furnish the final product, this compound. chemicalbook.com Other synthetic strategies toward substituted difluoropiperidines have also been explored, such as the 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by a series of transformations including reduction and cyclization. nih.gov

| Precursor | Reagent | Product |

| N-Boc-4-piperidone | Morpholinosulfur trifluoride | N-Boc-4,4-difluoropiperidine google.com |

| 4,4-Difluoropiperidine | Benzyl bromide | This compound chemicalbook.com |

N-Alkylation and Reductive Amination Protocols for N-Benzylation

The final step in the synthesis of this compound often involves the introduction of the benzyl group onto the piperidine nitrogen. This is commonly achieved through N-alkylation or reductive amination. google.com

N-Alkylation

N-alkylation provides a direct route to this compound. This method typically involves the reaction of 4,4-difluoropiperidine with a benzyl halide, such as benzyl bromide, often in the presence of a base like potassium carbonate in a suitable solvent like ethanol (B145695) or acetonitrile. researchgate.netechemi.com The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. researchgate.net To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to maintain an excess of the piperidine starting material. researchgate.net

Reductive Amination

Reductive amination offers an alternative pathway, particularly when starting from benzaldehyde. researchgate.netmdpi.com This one-pot reaction involves the initial formation of an iminium ion from the condensation of 4,4-difluoropiperidine and benzaldehyde. This intermediate is then reduced in situ to the desired N-benzylated product. researchgate.net A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices due to their selectivity and mild reaction conditions. researchgate.netorientjchem.orgkoreascience.kr Catalytic hydrogenation over metals like platinum or palladium is also an effective method. mdpi.comrsc.org

| Method | Starting Materials | Reagents | Key Features |

| N-Alkylation | 4,4-Difluoropiperidine, Benzyl Halide | Base (e.g., K2CO3) | Direct, potential for overalkylation. researchgate.netechemi.com |

| Reductive Amination | 4,4-Difluoropiperidine, Benzaldehyde | Reducing Agent (e.g., NaBH4) | One-pot procedure, avoids handling of benzyl halides. researchgate.netmdpi.com |

Synthesis of Positional Isomers: 3,3-Difluoropiperidines

The synthesis of 3,3-difluoropiperidines, positional isomers of the 4,4-difluoro counterparts, requires distinct synthetic strategies.

N-Halosuccinimide-Induced Cyclization of 2,2-Difluoro-4-pentenylamines

One approach to constructing the 3,3-difluoropiperidine (B1349930) ring system involves the cyclization of acyclic precursors. N-halosuccinimides, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), can induce the cyclization of suitably substituted 2,2-difluoro-4-pentenylamines. nih.gov This process is initiated by the electrophilic activation of the double bond by the halogen, followed by intramolecular attack by the amine nitrogen to form the piperidine ring. nih.gov This method provides a pathway to functionalized 3,3-difluoropiperidines. nih.gov

1,4-Addition Reactions with Fluorinated Reagents

Michael or 1,4-addition reactions provide another powerful tool for the synthesis of 3,3-difluoropiperidine scaffolds. nih.govlibretexts.org This strategy often involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or nitrile. youtube.comyoutube.comyoutube.com For instance, the addition of ethyl bromodifluoroacetate to acrylonitriles in the presence of copper powder can generate a key intermediate which, after a series of transformations including reduction and lactamization, yields the 3,3-difluoropiperidine core. nih.gov This methodology has been successfully applied to produce N-protected 3,3-difluoroisonipecotic acid. nih.gov

Advanced Approaches to Enantioselective Synthesis

For applications where a single enantiomer of a chiral difluoropiperidine is required, enantioselective synthetic methods are crucial.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org This can be achieved through several techniques:

Diastereomeric Salt Formation: This widely used method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.orgpharmtech.comresearchgate.net These salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization. wikipedia.org The desired enantiomer is then liberated from the separated salt by treatment with a base. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another effective technique for separating enantiomers. nih.govnih.gov Racemic mixtures of piperidine derivatives have been successfully resolved using cellulose-based CSPs. nih.gov

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.orgresearchgate.net | Scalable and cost-effective for large-scale production. pharmtech.comresearchgate.net | Success is dependent on the crystallization properties of the salts; at least 50% of the material is discarded unless a racemization process is implemented. wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.govnih.gov | High separation efficiency and applicable to a wide range of compounds. nih.gov | Can be more expensive and less scalable than crystallization methods. pharmtech.com |

Asymmetric Catalysis in Fluorination and Cyclization Steps

Modern synthetic chemistry increasingly relies on asymmetric catalysis to directly produce enantiomerically enriched products, thereby avoiding the need for resolution. nih.govnih.govnih.govrsc.orgnih.gov

Asymmetric Fluorination: The direct enantioselective fluorination of a pre-existing piperidine ring or its precursor is a challenging but highly desirable approach. This can be achieved using chiral fluorinating reagents or a combination of an achiral fluorine source and a chiral catalyst. nih.govacsgcipr.org

Asymmetric Cyclization: Chiral catalysts can also be employed to control the stereochemistry of the ring-forming step. For example, intramolecular aza-Michael additions can be rendered asymmetric by using a chiral phosphoric acid catalyst to promote the cyclization of a suitable acyclic precursor, leading to enantioenriched spiropiperidines. rsc.orgwhiterose.ac.uk Similarly, rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors offers a highly diastereoselective route to all-cis-(multi)fluorinated piperidines. nih.gov

Considerations for Scalability and Automated Synthesis Platforms

The successful transition of synthetic methodologies for this compound and its analogs from laboratory-scale discovery to industrial-scale production necessitates careful consideration of scalability and the potential for automation. Key challenges in this endeavor include managing hazardous reagents, ensuring process safety, maintaining high yields and purity, and developing cost-effective and efficient manufacturing protocols. Process intensification, through strategies like flow chemistry and the use of automated synthesis platforms, offers promising solutions to address these challenges.

Challenges in Scaling Up Batch Syntheses

Traditional batch synthesis methods for producing 4,4-difluoropiperidine scaffolds often face hurdles when scaled up. For instance, the use of certain fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄)/hydrogen fluoride (B91410) (HF) can lead to the formation of undesirable byproducts, such as monofluorinated elimination products, and presents challenges in terms of cost and handling for mass production google.com. The purification of the final product to remove these impurities often requires techniques like recrystallization or distillation, which can be inefficient and may not completely remove certain byproducts google.com.

Another significant challenge is the management of highly exothermic reactions, which are common in fluorination processes. In large batch reactors, inefficient heat transfer can lead to temperature spikes, increasing the risk of runaway reactions and the formation of impurities. This sensitivity to temperature can negatively impact both the yield and selectivity of the desired product.

Flow Chemistry as a Scalable and Safer Alternative

Continuous flow chemistry has emerged as a powerful tool for process intensification, offering significant advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comcetjournal.itnih.gov This methodology involves the continuous pumping of reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

The key benefits of flow chemistry in the context of synthesizing difluoropiperidine scaffolds include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with highly reactive or unstable intermediates. mdpi.comcetjournal.it This is particularly relevant for managing exothermic fluorination reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors facilitates efficient heat exchange, enabling precise temperature control and preventing localized overheating. nih.gov This leads to more consistent product quality and reduced byproduct formation.

Sustainability: By optimizing reaction conditions and minimizing waste, flow chemistry can lead to more environmentally friendly processes. This includes reducing the use of solvents, which are often required in large volumes for batch reactions to act as thermal flywheels. cetjournal.it

The table below illustrates the potential for scaling up the synthesis of fluorinated piperidines, showing a successful gram-scale reaction.

| Product | Scale | Yield | Diastereomeric Ratio | Reference |

| cis-3,5-difluoropiperidine hydrochloride | 1.57 g | 72% | >99:1 | nih.gov |

Automated Synthesis Platforms

The integration of flow chemistry with automated synthesis platforms offers a pathway to fully automated and high-throughput production of this compound and its analogs. These platforms typically consist of programmable pumps, reactors, sensors, and purification modules, all controlled by a central computer system.

Automated systems are particularly well-suited for:

Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (e.g., temperature, flow rate, reagent stoichiometry) to identify the optimal parameters for a given synthesis.

On-Demand Production: The ability to quickly set up and run a synthesis allows for the on-demand manufacturing of specific compounds, reducing the need for large stockpiles of intermediates.

Radiopharmaceutical Synthesis: In the context of producing fluorinated PET tracers, automated synthesis is crucial for handling short-lived radioactive isotopes like ¹⁸F and minimizing radiation exposure to personnel. nih.gov The synthesis of compounds like 4-[¹⁸F]fluorobenzylamine, a related building block, has been successfully automated. nih.gov

The following table provides an example of an automated synthesis of a fluorinated compound, highlighting the achievable yield and purity.

| Product | Method | Radiochemical Yield (decay-corrected) | Radiochemical Purity | Synthesis Time | Reference |

| 4-[¹⁸F]Fluorobenzylamine | Ni(II)-mediated borohydride exchange resin reduction | >80% | >95% | 60 min | nih.gov |

The development of robust and scalable synthetic routes, coupled with the adoption of advanced manufacturing technologies like flow chemistry and automated synthesis, is paramount for the cost-effective and safe production of this compound and other valuable difluoropiperidine-containing molecules for various applications.

Medicinal Chemistry Applications and Structure Activity Relationships Sar of 1 Benzyl 4,4 Difluoropiperidine Derivatives

The Role of the 1-Benzyl-4,4-difluoropiperidine Moiety in Ligand-Receptor Interactions and Selectivity

The this compound moiety is a key pharmacophoric element that contributes to specific ligand-receptor interactions and enhances selectivity for certain biological targets. The piperidine (B6355638) nitrogen serves as a basic center, capable of forming crucial ionic interactions or hydrogen bonds with acidic residues, such as aspartic acid, in the binding pockets of G-protein coupled receptors (GPCRs). nih.govunina.it The benzyl (B1604629) group attached to this nitrogen often occupies a hydrophobic pocket within the receptor, contributing to binding affinity through van der Waals and hydrophobic interactions. researchgate.netmdpi.com

The defining feature of this scaffold is the 4,4-difluoro substitution. The fluorine atoms are highly electronegative and can alter the electronic distribution of the molecule. This substitution can enhance binding affinity through favorable electrostatic interactions with the receptor. More significantly, the gem-difluoro group lowers the basicity (pKa) of the piperidine nitrogen. nih.gov This reduction in basicity can be advantageous for central nervous system (CNS) targeted drugs, as it can modulate properties like membrane permeability and reduce off-target interactions at other receptors. However, a drastic reduction in basicity can also lead to decreased brain penetration. nih.gov The fluorine atoms can also influence the conformation of the piperidine ring, which may pre-organize the ligand into a more favorable geometry for receptor binding.

Development of Dopamine (B1211576) Receptor Antagonists Featuring the 4,4-Difluoropiperidine (B1302736) Scaffold

The 4,4-difluoropiperidine scaffold has been extensively utilized in the development of antagonists for dopamine receptors, a family of GPCRs implicated in various neurological and psychiatric disorders. nih.gov The unique properties of this scaffold have been particularly exploited to achieve high affinity and selectivity for the dopamine D4 receptor.

The dopamine D4 receptor (D4R) is a key target for the development of novel therapeutics, due to its distinct expression pattern in the brain and its role in conditions like schizophrenia and L-DOPA-induced dyskinesias. chemrxiv.orgnih.gov The this compound framework has proven to be a valuable starting point for potent and selective D4R antagonists. nih.gov

The substituent attached to the piperidine nitrogen plays a critical role in determining the binding affinity for the D4 receptor. While the N-benzyl group itself is a common feature, modifications to this group or its replacement with other aromatic or heteroaromatic systems have been shown to significantly impact potency.

Structure-activity relationship (SAR) studies have demonstrated that the nature of the N-substituent is a key determinant of D4R affinity. For instance, in a series of 3- and 4-oxopiperidine derivatives, which build upon the knowledge from 4,4-difluoropiperidine compounds, various N-substituents were explored. nih.gov It was found that while some N-benzyl derivatives showed activity, moving to N-heteroarylmethyl groups could modulate potency. For example, replacing a substituted N-benzyl group with an N-methylimidazopyridine could alter the activity profile. nih.gov In another series of 1-(2-methoxyphenyl)piperazine (B120316) derivatives, the nature of the N-4 substituent was also shown to be crucial for D4 affinity and selectivity. capes.gov.br This highlights a general principle where the N-substituent interacts with specific regions of the receptor binding pocket, and optimizing this interaction is key to achieving high affinity.

The following table illustrates the effect of modifying the N-substituent on D4 receptor binding affinity in a related series of piperidine ethers.

| Compound | N-Substituent | O-Substituent | D4R Ki (nM) |

|---|---|---|---|

| 8b | 3,4-Difluorobenzyl | 3-Trifluoromethylbenzyl | 117 |

| 8i | N-methylimidazo[1,2-a]pyridine | 3-Trifluoromethylbenzyl | 48 |

| 8o | 3-methylimidazo[1,5-a]pyridine | 3,4-Difluorobenzyl | 447 |

Data sourced from a study on benzyloxy piperidine based dopamine 4 receptor antagonists which builds upon previous work on 4,4-difluoropiperidine scaffolds. nih.gov

Beyond the N-substituent, modifications to other parts of the molecule, often termed peripheral substitutions, are crucial for optimizing potency at the D4 receptor. In derivatives of the 4,4-difluoropiperidine scaffold, these substitutions are typically made on an additional ring system attached to the piperidine core.

For example, in a series of 4,4-difluoropiperidine ether-based antagonists, extensive SAR studies were conducted on a phenoxymethyl (B101242) group attached at the 3-position of the piperidine ring. chemrxiv.org It was discovered that substitutions on the phenyl ring of the phenoxy group had a significant impact on D4R binding affinity. Electron-withdrawing groups and specific substitution patterns were found to enhance potency. For instance, a 4-cyano-3-fluorophenoxy group led to a compound with a Ki of 0.3 nM, demonstrating exceptional affinity. chemrxiv.org In contrast, replacing the phenoxy group with various heterocyclic ethers resulted in a significant loss of binding affinity. chemrxiv.org This indicates that the electronic and steric properties of these peripheral groups are critical for optimal interaction with the D4 receptor.

The table below summarizes the SAR for substitutions on the phenoxy ring in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.

| Compound | Phenoxy Substitution | D4R Ki (nM) |

|---|---|---|

| 8a | 4-Fluoro | 11 |

| 8b | 3,4-Difluoro | 3.5 |

| 8c | 4-Fluoro-3-methyl | 1.2 |

| 14a | 4-Cyano-3-fluoro | 0.3 |

| 8d | 4-Chloro | 53 |

Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as a dopamine 4 receptor antagonist. chemrxiv.org

Stereochemistry can play a profound role in the activity of chiral ligands. For derivatives of the 4,4-difluoropiperidine scaffold that possess a stereocenter, the absolute configuration can be a critical determinant of D4 receptor antagonist activity.

In the development of a novel series of (R)-4,4-difluoropiperidine core scaffolds as D4 antagonists, it was confirmed that the biological activity resided in a single enantiomer. nih.gov Through X-ray crystallography, the active isomer was determined to be the (R)-enantiomer. This demonstrates that the D4 receptor binding pocket is stereoselective, and a specific three-dimensional arrangement of the ligand's functional groups is required for high-affinity binding and potent antagonism. The inactive (S)-enantiomer likely does not orient correctly within the binding site to establish the key interactions necessary for potent activity. This stereochemical preference underscores the importance of asymmetric synthesis or chiral separation in the development of such antagonists.

A crucial aspect of developing D4R antagonists is ensuring high selectivity over other dopamine receptor subtypes (D1, D2, D3, D5) to minimize off-target effects. The 4,4-difluoropiperidine scaffold has been instrumental in achieving this goal.

Compounds derived from this scaffold have demonstrated remarkable selectivity for the D4 receptor. For example, a lead compound from a series of 4,4-difluoropiperidine ethers, compound 14a, displayed a Ki of 0.3 nM for the D4 receptor and showed over 2000-fold selectivity against D1, D2, D3, and D5 receptors. chemrxiv.orgnih.gov Similarly, other substituted 4-aminopiperidine (B84694) compounds have been reported with high affinity for the D4 receptor (Ki of 1.4-2.2 nM) and at least 100-fold lower affinity for the D2 receptor and other dopaminergic, serotonergic, and adrenergic receptors. nih.gov This high degree of selectivity is a key advantage of these scaffolds, making them valuable as research tools and potential therapeutic agents. nih.govnih.govchemrxiv.org The structural features of the 4,4-difluoropiperidine derivatives, including the specific substitutions and their spatial arrangement, allow for a precise fit into the unique topology of the D4 receptor binding site, while being a poor fit for the more homologous D2 and D3 receptors. nih.gov

The following table presents the selectivity profile of a potent 4,4-difluoropiperidine derivative.

| Compound | D4R Ki (nM) | Selectivity Fold (vs D1, D2, D3, D5) |

|---|---|---|

| 14a | 0.3 | >2000 |

Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives. chemrxiv.orgnih.gov

Focus on Dopamine D4 Receptor (D4R) Antagonism and Subtype Selectivity

Investigation as NMDA Receptor Antagonists

Derivatives of 1-benzylpiperidine (B1218667) have been a focal point in the search for selective N-methyl-D-aspartate (NMDA) receptor antagonists, which are of significant interest for treating a variety of neurological and psychiatric disorders.

Discovery of NR2B Subtype Selective Antagonists

The benzylpiperidine framework is a well-established pharmacophore for achieving selectivity for the NR2B subunit of the NMDA receptor. Research has identified compounds like N-(2-phenoxyethyl)-4-benzylpiperidine as novel NMDA receptor antagonists with high selectivity for the NR1/2B subunit combination. nih.gov Progressive modifications of this lead compound, such as adding a hydroxyl group to the piperidine ring at the C-4 position, have led to optimized pharmacological profiles with reduced side effect liabilities. nih.gov

Further exploration of the 4-benzylpiperidine (B145979) core has led to the identification of potent antagonists of the NR1A/2B subtype, such as 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine. nih.gov This compound demonstrated the ability to potentiate the effects of L-DOPA in animal models of Parkinson's disease. nih.gov While these studies underscore the importance of the 4-benzylpiperidine scaffold for NR2B antagonism, the specific contribution of a 4,4-difluoro substitution on this core to NR2B receptor affinity and selectivity is not extensively detailed in currently available literature. The gem-difluoro group's influence on the basicity of the piperidine nitrogen and its conformational effects could, however, offer a valuable strategy for fine-tuning the activity and properties of this class of antagonists. researchgate.net

Modulation of Gamma-Secretase Activity with Difluoropiperidine Acetic Acids

Gamma-secretase modulators (GSMs) are a promising therapeutic strategy for Alzheimer's disease, as they allosterically modulate the enzyme to selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide without inhibiting other essential cleavage events, such as Notch processing. nih.govnih.gov

A novel series of difluoropiperidine acetic acids has been reported as potent and selective GSMs. nih.gov These compounds were developed to selectively lower Aβ42 levels. The synthesis of these analogs involved a unique and selective beta-difluorination process. nih.gov Research has confirmed that piperidine acetic acid-based GSMs exert their effect by directly binding to Presenilin-1 (PS1), a key component of the γ-secretase complex. nih.gov This interaction leads to a conformational change in the enzyme's active site, resulting in the observed modulation of its activity. nih.gov

Within this series, specific compounds were selected for in vivo evaluation based on their promising in vitro profiles.

| Compound | Key Findings |

| 1f | Selected for in vivo assessment; demonstrated selective lowering of Aβ42 in a mouse model of APP processing. Did not exhibit Notch-related effects in a 7-day safety study in rats. nih.gov |

| 2c | Also selected for in vivo assessment and showed selective reduction of Aβ42 in a genetically engineered mouse model. nih.gov |

This table presents data on specific difluoropiperidine acetic acid derivatives investigated as gamma-secretase modulators.

Application in BCL6 Degrader Development

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor and an oncogenic driver in lymphoid malignancies, making it a critical target for therapeutic intervention. The development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of BCL6 has emerged as a powerful strategy.

In the optimization of BCL6 degraders, the piperidine moiety has been a key focus for modification to improve properties and degradation efficacy. Structure-activity relationship (SAR) studies revealed that the ability to induce BCL6 degradation is highly dependent on the substitution pattern of the piperidine ring. It was discovered that potent degradation was conferred by specific substitutions, including a 4,4-difluoro group.

The investigation into difluoro-containing piperidine derivatives highlighted a sharp and stereochemically dependent SAR for BCL6 degradation.

| Compound | Stereochemistry / Substitution | BCL6 Degradation Activity |

| 9a | Enantiomer A of a 4,4-difluoropiperidine derivative | Superior degrader; induced full protein degradation. |

| 9b | Enantiomer B of a 4,4-difluoropiperidine derivative | Induced partial degradation (~45% maximum). |

This table illustrates the stereochemical dependence of BCL6 degradation for difluoro-containing piperidine compounds.

These findings demonstrate that while the 4,4-difluoropiperidine scaffold is compatible with BCL6 degradation, the precise stereochemistry is crucial for achieving maximal efficacy. One enantiomer proved to be a significantly more potent degrader than its counterpart, underscoring the specific structural requirements for effective protein degradation.

Cannabinoid Receptor 2 (CB2R) Agonist Design Incorporating Difluoropiperidines

The cannabinoid receptor 2 (CB2R) is a G protein-coupled receptor primarily expressed on immune cells and is an attractive therapeutic target for treating inflammatory and neuropathic pain conditions without the psychoactive effects associated with CB1R activation. The design of selective CB2R agonists is an active area of research.

While various heterocyclic scaffolds have been explored for CB2R agonist development, including 4-oxo-1,4-dihydropyridines and pyridone-based derivatives, the specific application of the this compound core in the design of potent and selective CB2R agonists is not extensively documented in the current scientific literature. nih.govnih.govmdpi.com The exploration of how the unique electronic and conformational properties of the 4,4-difluoropiperidine moiety could be leveraged for CB2R agonist activity represents a potential area for future investigation.

Exploration of Additional Biological Targets and Pharmacological Mechanisms

The versatile 4,4-difluoropiperidine scaffold has been successfully employed in the development of antagonists for other significant central nervous system targets, most notably the dopamine D4 receptor (D4R).

Selective D4R antagonists are being investigated for their potential in treating CNS disorders, including L-DOPA-induced dyskinesias in Parkinson's disease. chemrxiv.org Research into 4,4-difluoropiperidine ether-based compounds has led to the discovery of a novel series of potent and highly selective D4R antagonists. Structure-activity relationship studies identified compounds with exceptional binding affinity and selectivity over other dopamine receptor subtypes. chemrxiv.org The gem-difluoro group at the 4-position was shown to favorably modulate physicochemical properties, such as lipophilicity (cLogP), compared to non-fluorinated analogs. chemrxiv.org

| Compound | Key Structural Features | D4R Binding Affinity (Ki) | Selectivity Profile |

| 14a | 4,4-difluoropiperidine ether-based antagonist | 0.3 nM | >2000-fold vs D1, D2, D3, D5 |

| 7a | 3,3-difluoropiperidine (B1349930) ether, p-fluoro group | 140 - 320 nM | - |

| 7b | 3,3-difluoropiperidine ether, 3,4-difluoro group | 140 - 320 nM | - |

| 7c | 3,3-difluoropiperidine ether, 4-fluoro-3-methyl group | 140 - 320 nM | - |

This table summarizes the binding affinities of selected difluoropiperidine derivatives for the dopamine D4 receptor. chemrxiv.org

These findings highlight the utility of the 4,4-difluoropiperidine scaffold in designing potent and selective ligands for the D4 receptor, providing valuable tool compounds for further research into D4R signaling and therapeutic potential. chemrxiv.org

Computational Chemistry and in Silico Approaches in Research on 1 Benzyl 4,4 Difluoropiperidine Analogues

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to analyze the time-dependent behavior of molecules, providing detailed insights into their conformational preferences and flexibility. For piperidine-containing compounds, MD simulations can elucidate the puckering of the piperidine (B6355638) ring, such as its preference for chair, boat, or twist-boat conformations, which is critical for how the molecule interacts with its biological target.

In the case of 4,4-difluoropiperidine (B1302736) analogues, the introduction of the gem-difluoro group significantly influences the ring's conformational behavior. Computational and experimental studies on related fluorinated piperidines have shown that the orientation of the fluorine atoms is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.netnih.govresearchgate.net Research indicates a general preference for the fluorine atoms to occupy axial positions. d-nb.inforesearchgate.net This preference can be influenced by the polarity of the solvent, with computational analyses suggesting that more polar environments can further stabilize the axial conformer. d-nb.info Understanding these conformational biases is crucial, as the three-dimensional shape of the molecule is a key determinant of its binding affinity and selectivity for a specific protein target. MD simulations allow researchers to model these subtle but critical structural dynamics, providing a rationale for observed biological activity and guiding the design of conformationally constrained analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comlongdom.orgwikipedia.org By generating molecular descriptors that quantify various physicochemical properties (e.g., lipophilicity, electronic effects, steric properties), QSAR models can predict the activity of new, unsynthesized analogues. longdom.orgnih.gov This predictive capability allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, saving significant time and resources. jocpr.com

For piperidine derivatives, QSAR studies have been successfully applied to model a range of biological activities. nih.govnih.gov For instance, QSAR models have been developed to predict the toxicity of piperidines against Aedes aegypti and the inhibitory activity of piperine (B192125) analogues against the NorA efflux pump in Staphylococcus aureus. nih.govnih.gov In the context of CNS drug discovery, QSAR has been used to model the acetylcholinesterase (AChE) inhibitory activity of N-benzylpiperidine derivatives. nih.gov These models help identify the key structural features that control potency, providing clear guidelines for lead optimization. nih.govnih.gov

Table 1: Examples of QSAR Modeling Applications for Piperidine Derivatives

| Compound Class | Biological Activity Modeled | Key Findings | Reference(s) |

| Piperidine Derivatives | Toxicity against Aedes aegypti | Models based on 2D topological descriptors could predict toxicity with high accuracy. | nih.gov |

| N-Benzylpiperidines | Acetylcholinesterase (AChE) Inhibition | 3D-QSAR (CoMFA) models successfully correlated molecular fields with inhibitory activity. | nih.gov |

| Piperine Analogues | NorA Efflux Pump Inhibition | Model identified that increased partial negative surface area enhances inhibitory activity. | nih.gov |

| Furan-pyrazole piperidines | Akt1 Inhibition & Anticancer Activity | Models based on 3D and 2D descriptors showed good predictive ability for inhibitory concentration (IC50). | nih.gov |

Artificial Neural Networks (ANNs) are a sophisticated type of machine learning algorithm used within QSAR to model complex, non-linear relationships between molecular descriptors and biological activity. nih.govrsc.org Unlike traditional linear regression methods, ANNs can capture intricate patterns in the data, often leading to more robust and predictive models, especially for large and diverse datasets. rsc.org

ANN-based QSAR models have been effectively used in the study of various compound classes, including piperidine derivatives. For example, researchers have employed ANNs to create models that predict the degradation of pharmaceutical contaminants and to explore multi-tyrosine kinase inhibitors. rsc.orgchembridge.com In a study on piperidine derivatives' toxicity, a Radial Basis Function Neural Network (RBFNN) was one of the machine learning approaches used to develop predictive models from topological descriptors. nih.gov The application of ANNs to a series of 1-benzyl-4,4-difluoropiperidine analogues could help elucidate complex SAR and guide the design of compounds with optimized activity for specific CNS targets.

Molecular Docking Studies for Ligand-Target Binding Mode Elucidation

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein receptor or an enzyme. nih.gov This technique is instrumental in drug discovery for visualizing ligand-target interactions at an atomic level, predicting binding affinity (often as a docking score), and explaining the molecular basis of a compound's biological activity. nih.gov

For N-benzylpiperidine analogues, docking studies have been crucial in understanding their mechanism of action as cholinesterase inhibitors, a key strategy in the treatment of Alzheimer's disease. nih.gov Studies involving the docking of N-benzylpiperidine derivatives into the active site of acetylcholinesterase (AChE) have revealed key interactions with specific amino acid residues. nih.govnih.gov For example, a recent study designing new N-benzyl-piperidine derivatives as dual AChE and Butyrylcholinesterase (BuChE) inhibitors used docking and molecular dynamics to show that the most potent compound formed favorable interactions with key residues in both enzymes, which was later confirmed by in vitro assays. nih.gov

Similarly, a study on a 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine molecule used docking to evaluate its inhibitory potential against protein targets of SARS-CoV-2. nih.gov For this compound analogues targeting CNS proteins, docking can predict how the benzyl (B1604629) and difluoropiperidine moieties fit into the binding pocket, helping to rationalize SAR and guide the design of new derivatives with improved binding affinity and selectivity.

Table 2: Molecular Docking Study Findings for Benzylpiperidine Analogues

| Ligand | Target Protein | Key Findings from Docking | Reference |

| N-benzyl-piperidine derivative (4a) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Showed the lowest binding free energy due to interaction with key residues of both targets. | nih.gov |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | Revealed efficient interaction with the protease, suggesting inhibitory potential. | nih.gov |

| Series of 82 N-benzylpiperidines | Mouse Acetylcholinesterase (AChE) | An automated docking technique successfully predicted the binding mode for all compounds, enabling a 3D-QSAR study. | nih.gov |

Prediction of Key Pharmacokinetic Properties

In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical component of modern drug discovery. nih.govnih.govnih.gov Early assessment of a compound's ADME profile helps to identify potential liabilities, such as poor oral bioavailability or rapid metabolism, allowing chemists to modify the structure to improve its drug-like properties and reduce the risk of late-stage failures. nih.govnih.gov Various computational tools and models are available to predict these essential characteristics from a molecule's structure alone. nih.govchula.ac.th

For piperidine derivatives intended for CNS applications, computational ADMET (ADME + Toxicity) predictions are particularly important. nih.govresearchgate.net Studies on novel piperidine derivatives often include an in silico evaluation of their ability to be absorbed, distributed to the brain, and their likely toxicity. nih.govresearchgate.net For instance, ADMET predictions for newly designed N-benzyl-piperidine derivatives suggested they would be orally bioavailable and able to cross the blood-brain barrier with low toxicity. nih.gov

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental physicochemical property that profoundly influences a drug's pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH. acdlabs.com Calculated logP (cLogP) and logD (cLogD) are essential parameters in computational drug design. nih.gov

Lipophilicity affects solubility, permeability across biological membranes, plasma protein binding, and metabolism. For CNS drugs, a delicate balance of lipophilicity is required; the molecule must be lipophilic enough to cross the blood-brain barrier but not so lipophilic that it suffers from poor solubility, high metabolic clearance, or non-specific binding. nih.gov Computational models are routinely used to predict cLogP and cLogD for analogues in a series, allowing chemists to track and modulate this property. Phenyl groups, for example, are known to be lipophilic, and bioisosteric replacement with nitrogen-containing heterocycles like pyridine (B92270) is a common strategy to reduce lipophilicity. nih.gov

Table 3: Calculated Physicochemical Properties for Representative Piperidine Compounds

| Compound Name | Molecular Formula | cLogP | Topological Polar Surface Area (TPSA) (Ų) |

| 1-Benzylpiperidine (B1218667) | C₁₂H₁₇N | 3.1 | 3.24 |

| 4,4-Difluoropiperidine | C₅H₉F₂N | 0.8 | 26.02 |

| This compound | C₁₂H₁₅F₂N | 2.9 | 3.24 |

| 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C₁₉H₂₂N₂O₂ | 3.5 | 52.6 |

Note: cLogP and TPSA values are estimations from computational models and can vary between different software. The values presented are for illustrative comparison.

While individual physicochemical properties are useful, optimizing for several parameters simultaneously often yields compounds with a higher probability of success. The Central Nervous System Multiparameter Optimization (CNS MPO) score is a widely used algorithm developed to assess the drug-likeness of compounds for CNS targets. nih.govnih.gov This approach combines six key physicochemical properties into a single desirability score (ranging from 0 to 6): cLogP, cLogD, molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the pKa of the most basic center. nih.gov

A higher CNS MPO score (typically ≥ 4.0) indicates a greater likelihood of favorable CNS drug properties, including the ability to cross the blood-brain barrier and avoid issues with P-glycoprotein (P-gp) efflux, metabolic instability, and other safety liabilities. chembridge.comnih.govnih.gov This tool allows medicinal chemists to move beyond simple "rules of thumb" and use a more holistic, quantitative approach to design. nih.gov By calculating the CNS MPO score for virtual this compound analogues, researchers can prioritize the synthesis of compounds that possess a physicochemical profile highly aligned with the requirements for a successful CNS therapeutic agent. lifechemicals.comresearchgate.net

Table 4: Parameters Used in the CNS Multiparameter Optimization (MPO) Score

| Parameter | Desirable Range for High Score | Rationale for Inclusion |

| cLogP | 2.0 - 3.0 | Balances solubility and permeability for BBB penetration. |

| cLogD₇.₄ | 1.5 - 2.5 | Lipophilicity at physiological pH; impacts BBB penetration and non-specific binding. |

| Molecular Weight (MW) | ≤ 360 | Lower MW is associated with better permeability and diffusion. |

| Topological Polar Surface Area (TPSA) | 40 - 60 Ų | Influences hydrogen bonding potential and permeability; high TPSA limits BBB crossing. |

| Hydrogen Bond Donors (HBD) | 0 - 1 | Fewer donors generally improve membrane permeability. |

| pKa (most basic) | 7.5 - 8.5 | Affects ionization state, solubility, and potential for hERG channel interaction. |

| Source: Based on the desirability functions described by Wager et al. nih.gov |

Advanced Analytical and Spectroscopic Characterization in the Study of 1 Benzyl 4,4 Difluoropiperidine Derivatives

X-ray Crystallography for Determining Absolute Stereochemistry and Binding Modes

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. For derivatives of 1-benzyl-4,4-difluoropiperidine, this technique is invaluable, particularly when chiral centers are introduced into the piperidine (B6355638) ring or its substituents. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of each atom.

In studies of closely related piperidine compounds, such as 1-benzyl-4-phenylpiperidine, X-ray crystallography has been successfully employed to confirm the preferred conformation and stereochemistry of quaternized products. rsc.org This demonstrates the power of the technique to resolve complex stereochemical questions in substituted piperidine rings.

Furthermore, in the context of drug development, co-crystallization of a this compound derivative with its biological target, such as a receptor or enzyme, can provide critical insights into its binding mode. For instance, X-ray crystal structures of dopamine (B1211576) D4 receptor antagonists incorporating a 4,4-difluoropiperidine (B1302736) scaffold have elucidated key interactions, such as those with aspartate and phenylalanine residues within the binding pocket. nih.gov This information is instrumental in structure-activity relationship (SAR) studies and in the rational design of more potent and selective ligands.

Table 1: Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

| Resolution (Å) | 0.85 |

| R-factor | 0.045 |

Note: This table represents typical data that would be obtained from an X-ray crystallographic analysis and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition of a synthesized compound by providing a highly accurate measurement of its molecular weight. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, the calculated exact mass of the protonated molecule [M+H]⁺ can be compared to the experimentally determined value from HRMS. This serves as a primary confirmation that the desired product has been formed. The presence of fluorine atoms imparts a unique isotopic signature that can also be observed.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Error (ppm) |

| [C₁₂H₁₆F₂N]⁺ | 212.1245 | 212.1241 | -1.9 |

The low error between the calculated and observed mass provides high confidence in the assigned molecular formula. HRMS is also invaluable for the characterization of metabolites of this compound derivatives in drug metabolism studies, enabling the identification of metabolic hotspots on the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton, carbon, and fluorine signals in the spectrum, providing a detailed picture of the molecular framework and connectivity.

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the piperidine ring. The geminal difluoro substitution at the C4 position significantly influences the chemical shifts and coupling patterns of the adjacent protons on C3 and C5.

The ¹⁹F NMR spectrum is particularly informative, typically showing a single resonance for the two equivalent fluorine atoms. The chemical shift and any coupling to neighboring protons provide valuable structural information. The presence of fluorine also allows for specialized NMR experiments that can probe the local environment around the fluorine atoms. rsc.orgmdpi.com

Table 3: Predicted ¹H and ¹⁹F NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.25-7.40 | m | - | Ar-H (benzyl) |

| ¹H | 3.55 | s | - | -CH ₂-Ph (benzyl) |

| ¹H | 2.60 | t | ~5.5 | -CH ₂-N-CH ₂- (piperidine, C2/C6) |

| ¹H | 2.05 | tt | ~13.5, ~5.5 | -CH ₂-CF₂-CH ₂- (piperidine, C3/C5) |

| ¹⁹F | -95 to -110 | t | ~13.5 | -CF ₂- |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Radiochemical Yields

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. In the context of this compound and its derivatives, HPLC is routinely used to assess the purity of the final compound and to monitor the progress of reactions. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, impurities can be separated from the main product, and the purity can be calculated based on the relative peak areas in the chromatogram.

In the development of radiolabeled derivatives of this compound for applications such as positron emission tomography (PET), radio-HPLC is indispensable for determining the radiochemical purity and yield. hzdr.de This technique uses a radiation detector in series with a standard HPLC detector (e.g., UV) to specifically detect the radiolabeled compounds. It is crucial for distinguishing the desired radiolabeled product from non-radiolabeled precursors and radiolytic impurities. nih.gov The retention time of the radiolabeled compound should match that of the non-radiolabeled reference standard in a co-injection experiment to confirm its identity.

Table 4: Example HPLC Method for Purity Analysis of a this compound Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.8 min |

| Purity | >99% |

Note: This table provides an example of typical HPLC conditions.

Future Directions and Emerging Research Challenges for 1 Benzyl 4,4 Difluoropiperidine in Chemical Biology and Medicinal Chemistry

Overcoming Synthetic Complexities for Novel Analogues

The synthesis of fluorinated piperidines, while highly desirable, presents notable challenges. Traditional methods often require multi-step, laborious processes. x-mol.comhuji.ac.il A significant hurdle in the synthesis of analogues is the potential for hydrodefluorination side reactions during catalytic hydrogenation steps. acs.org Furthermore, catalyst deactivation by the Lewis-basic piperidine (B6355638) nitrogen can impede reaction efficiency. x-mol.com

To address these complexities, researchers are exploring innovative synthetic strategies. One-pot reactions, such as the Ugi four-component reaction, have proven highly effective for generating diverse libraries of N-benzyl-4,4-disubstituted piperidine analogues from commercially available starting materials. csic.esub.edu This method allows for the introduction of multiple points of diversity in a single, efficient step, facilitating the rapid exploration of structure-activity relationships (SAR). csic.esub.edu Another approach involves the synthesis of 2-substituted N-benzylic 4-piperidones, which serve as versatile building blocks for more complex analogues, including those of established drugs like Donepezil. kcl.ac.uk These advanced synthetic methodologies are crucial for overcoming existing hurdles and expanding the chemical space of novel 1-benzyl-4,4-difluoropiperidine derivatives.

Addressing Pharmacokinetic Liabilities and Improving In Vivo Profiles

While the 4,4-difluoropiperidine (B1302736) motif offers advantages, it is not without its pharmacokinetic (PK) liabilities. A primary challenge is the electron-withdrawing nature of the gem-difluoro group, which significantly lowers the basicity of the piperidine nitrogen. nih.gov This reduction in basicity can lead to a drastic decrease in brain penetration, a critical factor for central nervous system (CNS) targets. nih.gov Additionally, derivatives of this scaffold have been reported to suffer from high intrinsic clearance and, in some cases, poor microsomal stability and high plasma protein binding, which can limit their therapeutic potential. nih.govnih.gov

Addressing these liabilities is a key area of ongoing research. Strategic chemical modifications to the core structure have shown promise in improving in vivo profiles. For instance, the introduction of an acetamide (B32628) group in a related series of dopamine (B1211576) D4 antagonists led to compounds with highly favorable in vivo PK parameters, including lower clearance and a longer half-life, while maintaining good brain penetration. nih.gov The systematic evaluation of physicochemical properties through computational tools like SwissADME is also becoming integral to the design process, allowing for the early prediction and mitigation of PK issues. nih.gov Future efforts will likely focus on fine-tuning lipophilicity and hydrogen bonding potential to optimize the balance between potency, selectivity, and drug-like properties.

Table 1: In Vivo Pharmacokinetic Parameters of Piperidine Derivatives

| Compound | Scaffold Modification | Clearance (CL) | Half-life (t½) | Brain Penetration (Kp) |

| Heteroaryl Series | Various heteroaryl substitutions | High (>100 mL/min/kg) | Short (<2 hr) | High (>6) |

| Acetamide Derivative | Addition of acetamide group | Favorable (22 mL/min/kg) | Long (4.4 hr) | Good (2.9) |

This table presents comparative pharmacokinetic data for different series of piperidine-based compounds, highlighting how structural modifications can address liabilities like high clearance. Data sourced from a study on dopamine D4 antagonists. nih.gov

Exploring Undiscovered Therapeutic Indications and Target Classes

The this compound scaffold has demonstrated significant potential across various therapeutic areas, primarily driven by its ability to serve as a core for potent and selective ligands. A major area of success has been in the development of antagonists for the dopamine D4 receptor (D4R), which is implicated in L-DOPA induced dyskinesias in Parkinson's disease. nih.govnih.gov Several studies have reported novel series based on the (R)-4,4-difluoropiperidine core that exhibit high potency and selectivity for the D4 receptor over other dopamine receptor subtypes. nih.govnih.gov

Beyond dopamine receptors, research has identified novel applications. Notably, N-benzyl-4,4-disubstituted piperidines have been identified as a potent class of inhibitors against the Influenza A (H1N1) virus. x-mol.comcsic.esnih.gov These compounds function through a novel mechanism, binding to the hemagglutinin (HA) fusion peptide and inhibiting the low pH-induced membrane fusion process, a critical step for viral entry into host cells. x-mol.comcsic.esnih.gov Computational studies have pinpointed a unique binding site near the fusion peptide, offering a structural basis for their H1N1-specific activity. x-mol.comcsic.es

The broader N-benzylpiperidine chemical class has also been investigated for other targets, suggesting further opportunities for the 4,4-difluoro analogue. These include:

Dopamine Transporter (DAT): Analogues have been developed as highly selective DAT ligands. wikipedia.org

Cholinesterases: Structure-based design has led to N-benzyl-piperidine derivatives as multi-target inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential Alzheimer's disease therapy. nih.gov

Steroid-5-alpha-reductase: N-substituted piperidine derivatives have been evaluated as inhibitors of isozymes 1 and 2, showing a range of potencies. nih.gov

Development of Innovative and Sustainable Fluorination Methodologies

The growing importance of fluorinated compounds has spurred the development of more efficient and environmentally sustainable synthetic methods. A significant advancement is the use of heterogeneous catalysis for the hydrogenation of abundant and inexpensive fluoropyridines to produce fluorinated piperidines. huji.ac.ilacs.orgnih.gov Protocols using commercially available palladium catalysts, such as Pd(OH)₂ on carbon, have demonstrated high efficiency and robustness, tolerating both air and moisture. acs.orgnih.gov This approach enables the chemoselective reduction of the fluoropyridine ring while leaving other aromatic systems, like a benzene (B151609) ring, intact. acs.org

These methods represent a move away from harsher reagents and reaction conditions. For example, simple and robust cis-selective hydrogenation of fluoropyridines can yield a broad scope of (multi)fluorinated piperidines. huji.ac.ilacs.org Furthermore, borane-catalyzed hydrogenation has emerged as another promising sustainable strategy, utilizing main-group element catalysis instead of precious transition metals and showing broad functional group tolerance. sci-hub.se The development of these methodologies is critical for making valuable fluorinated building blocks like this compound more accessible and affordable for research and large-scale production.

Integration of Advanced Computational Design for De Novo Drug Discovery

Advanced computational methods are becoming indispensable for accelerating the discovery and optimization of drugs based on the this compound scaffold. In silico techniques are being integrated at multiple stages of the drug discovery pipeline, from initial hit identification to lead optimization. youtube.comyoutube.com

Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding modes of ligands with their protein targets. For example, computational studies have been crucial in identifying a novel binding pocket on the influenza hemagglutinin for N-benzyl-4,4-disubstituted piperidines and in rationalizing the binding interactions of piperidine-based inhibitors with cholinesterases. x-mol.comnih.gov These simulations provide insights into key interactions, such as π-stacking and salt bridges, that are vital for ligand affinity and selectivity. x-mol.com

Furthermore, chemoinformatic analyses are being employed to evaluate and predict the drug-like properties of novel analogues. The pKa of fluorinated piperidines has been calculated computationally to predict their basicity, which is correlated with off-target effects like hERG channel affinity that can lead to cardiac toxicity. nih.gov As computational power and algorithm accuracy improve, the de novo design of ligands with precisely defined binding affinities and specificities is becoming increasingly feasible, heralding a new era of rational drug design for scaffolds like this compound. nih.gov

Q & A

Q. What are the key synthetic routes for 1-Benzyl-4,4-difluoropiperidine, and what analytical techniques confirm its purity?

- Methodological Answer : Synthesis typically involves introducing the benzyl group to a piperidine scaffold followed by fluorination. For example, describes a continuous flow carboxylation using s-BuLi in THF for a related compound (N-Boc-4,4-difluoropiperidine), which can be adapted for selective fluorination. Analytical confirmation includes:

Q. What safety precautions are recommended when handling this compound given limited toxicological data?

Q. How does the electronic effect of the difluoro group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing nature of the difluoro group increases the electrophilicity of adjacent carbons. This enhances reactivity in SN2 reactions, as seen in carboxylation studies where α-deprotonation by s-BuLi is facilitated (). Computational modeling (e.g., DFT) can predict regioselectivity for functionalization .

Advanced Research Questions

Q. How can continuous flow chemistry optimize the synthesis of derivatives like carboxylic acids from this compound?

- Methodological Answer : Flow chemistry enables precise control over reaction parameters (temperature, residence time) and safer handling of reactive intermediates. For carboxylation:

- Use a microreactor to mix this compound with s-BuLi in THF under inert conditions.

- Introduce CO₂ gas for trapping the lithiated intermediate.

- Achieve >90% yield with reduced side reactions (as demonstrated in for a related compound). Scale-up to 400 g/day is feasible with optimized flow rates.

Q. What challenges arise in crystallographic characterization of this compound derivatives, and how are they addressed?

- Methodological Answer : Challenges include crystal polymorphism and disorder in bulky substituents (e.g., benzyl groups). Solutions:

Q. How do researchers resolve contradictions in reaction yields when using different deprotonation agents with this compound?

- Methodological Answer : Conflicting yields may arise from varying base strengths (e.g., s-BuLi vs. LDA). Systematic approaches include:

- Kinetic profiling : Monitor reaction progress via in-line IR spectroscopy.

- DoE (Design of Experiments) : Vary temperature, base equivalents, and solvent polarity.

- Mechanistic studies : Use isotopic labeling (²H/¹³C) to trace deprotonation sites. highlights that s-BuLi in THF maximizes carboxylation efficiency (85% yield vs. 60% with LDA) .

Q. What computational methods support the conformational analysis of this compound in medicinal chemistry studies?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate piperidine ring puckering (e.g., chair vs. boat conformers) influenced by fluorine sterics.

- Docking studies : Assess binding affinity to targets like GPCRs using AutoDock Vina.

- NMR coupling constants : Compare experimental ³JHH values with computed values (e.g., ³J = 10.4 Hz for axial-axial protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.